molecular formula C21H20N4O2S B3221549 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1207030-56-5

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No. B3221549
CAS RN: 1207030-56-5
M. Wt: 392.5
InChI Key: RESRGAAEVACOTQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,3-thiazole ring, a 1,2,3-triazole ring, and two aromatic rings with methoxy groups. The 1,3-thiazole and 1,2,3-triazole rings are heterocyclic compounds that are often found in various pharmaceuticals due to their broad spectrum of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of nitrogen and sulfur atoms in the heterocyclic rings can contribute to the compound’s reactivity. The methoxy groups on the aromatic rings can also influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence of the heterocyclic rings, the methoxy groups on the aromatic rings, and the overall size and shape of the molecule .

Scientific Research Applications

Antimicrobial Activity

Thiazoles exhibit significant antimicrobial properties. Researchers have synthesized 2,4-disubstituted thiazole derivatives and evaluated their biological activities. These compounds have demonstrated antibacterial and antifungal effects. The specific substituents on the thiazole ring play a crucial role in determining their efficacy against microbial pathogens .

Other Applications

Beyond the mentioned fields, researchers continue to explore novel applications of thiazoles. These include potential use in neurodegenerative diseases, cardiovascular disorders, and more. The compound’s specific substituents may determine its suitability for these diverse areas of research.

Future Directions

The future research directions would depend on the specific activities of the compound. Given the broad range of biological activities exhibited by 1,3-thiazole and 1,2,3-triazole derivatives, potential research directions could include further exploration of these activities and development of pharmaceuticals .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13-5-8-16(9-6-13)25-14(2)20(23-24-25)21-22-17(12-28-21)15-7-10-18(26-3)19(11-15)27-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESRGAAEVACOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 3
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

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